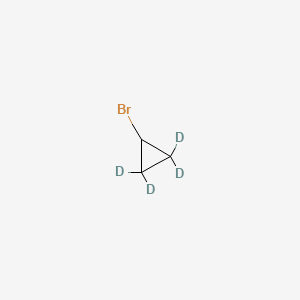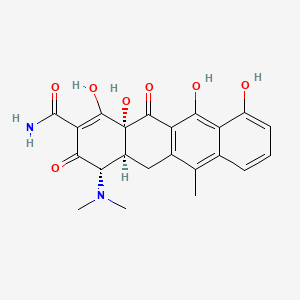![molecular formula C14H15ClO B591005 (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone CAS No. 131984-21-9](/img/structure/B591005.png)
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone
概述
描述
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone, also known as Clomiphene, is a synthetic nonsteroidal compound that is widely used in scientific research. Clomiphene is primarily used as a selective estrogen receptor modulator (SERM) and has been shown to have a wide range of applications in the field of medicine and biology.
作用机制
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone works by binding to estrogen receptors in the body and blocking the effects of estrogen. This results in an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulates ovulation. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells by blocking the effects of estrogen on these cells.
Biochemical and Physiological Effects:
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has a number of biochemical and physiological effects in the body. It has been shown to increase FSH and LH levels, which in turn stimulate ovulation. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells, making it a potential treatment option for breast cancer. In addition, (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments is its ability to selectively bind to estrogen receptors. This makes it a useful tool for studying the effects of estrogen on various biological processes. However, one limitation of using (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments is its potential to have off-target effects. In addition, the use of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments may not accurately reflect the effects of estrogen in vivo.
未来方向
There are a number of future directions for the study of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone. One potential area of research is the development of new SERMs that have improved selectivity and efficacy. In addition, the use of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in the treatment of breast cancer is an area of ongoing research. Finally, the neuroprotective effects of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in animal models of Parkinson's disease suggest that it may have potential as a treatment option for this condition.
科学研究应用
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has been extensively studied for its scientific research applications. It is primarily used as a SERM and has been shown to have a wide range of applications in the field of medicine and biology. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is commonly used in the treatment of infertility in women and has been shown to be effective in inducing ovulation. In addition, (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells, making it a potential treatment option for breast cancer.
属性
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZKFHRKOKWCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697716 | |
| Record name | 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131984-21-9, 164058-20-2 | |
| Record name | 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590923.png)
![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/no-structure.png)
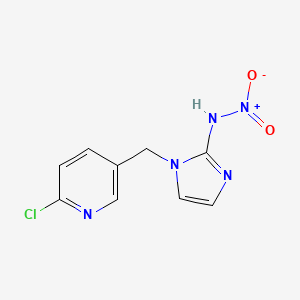
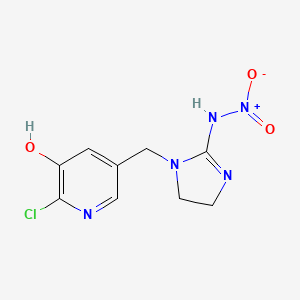
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
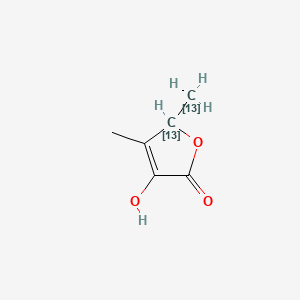
![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)
